

# Application Note: Structural Elucidation of prim-O-Glucosylangelicain using NMR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *prim-O-Glucosylangelicain*

Cat. No.: B12385053

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Natural products are a vital source of chemical diversity and have historically been a cornerstone of drug discovery. The accurate and unambiguous determination of their complex structures is fundamental to understanding their biological activity and potential therapeutic applications. **prim-O-Glucosylangelicain** is a pyranocoumarin glycoside, a class of compounds known for a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of such novel compounds in solution.[1][2] This application note provides a detailed protocol for the structural determination of **prim-O-Glucosylangelicain** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC.

Note: The following data is representative for a compound of this class, based on published data for structurally similar furanocoumarin glycosides.[3][4]

## Structural Hypothesis

The proposed structure for **prim-O-Glucosylangelicin** consists of an angelicin-type furanocoumarin aglycone linked to a  $\beta$ -D-glucopyranosyl moiety. The key structural questions to be answered by NMR are the precise substitution pattern on the aglycone and the exact location of the glycosidic linkage. The critical connection is the O-glycosidic bond between the anomeric carbon of the glucose unit and a primary hydroxyl group on the angelicin core.

## Data Presentation

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

The complete assignment of proton and carbon signals is the foundation of structural elucidation.<sup>[5][6][7]</sup> The following tables summarize the assigned chemical shifts ( $\delta$ ) in ppm and coupling constants (J) in Hz for **prim-O-Glucosylangelicin**, recorded in DMSO- $d_6$ .

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **prim-O-Glucosylangelicin** (500 MHz for  $^1\text{H}$ , 125 MHz for  $^{13}\text{C}$ , in DMSO- $d_6$ )

| Position          | $\delta C$ (ppm) | $\delta H$ (ppm) (Multiplicity, J in Hz) |
|-------------------|------------------|--|
| Aglycone Moiety   |                  |  |
| 2                 | 160.5            | -  |
| 3                 | 113.1            | 6.31 (d, 9.8)                            |
| 4                 | 144.2            | 8.15 (d, 9.8)                            |
| 4a                | 114.9            | -  |
| 5                 | 148.5            | -  |
| 6                 | 112.5            | 7.40 (s)                                 |
| 8                 | 125.0            | -  |
| 8a                | 145.1            | -  |
| 9                 | 102.1            | 7.18 (d, 2.2)                            |
| 10                | 149.3            | 8.01 (d, 2.2)                            |
| 5-CH <sub>2</sub> | 65.8             | 4.85 (d, 5.5)                            |
| Glucose Moiety    |                  |  |
| 1'                | 103.5            | 4.95 (d, 7.5)                            |
| 2'                | 74.2             | 3.20 (m)                                 |
| 3'                | 77.0             | 3.35 (m)                                 |
| 4'                | 70.5             | 3.15 (m)                                 |
| 5'                | 77.8             | 3.45 (m)                                 |
| 6'                | 61.3             | 3.70 (m), 3.50 (m)                       |

## Key 2D NMR Correlations

2D NMR experiments reveal through-bond and through-space correlations, which are essential for assembling the molecular structure.

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings ( $^2J$ ,  $^3J$ ), establishing spin systems.[8][9][10]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons ( $^1JCH$ ).[11]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons over two to three bonds ( $^2JCH$ ,  $^3JCH$ ), which is crucial for connecting spin systems and identifying quaternary carbons.[2]

Table 2: Key 2D NMR Correlations for **prim-O-Glucosylangelicin**

| Proton ( $\delta H$ )     | COSY Correlations ( $\delta H$ ) | HSQC Correlation ( $\delta C$ ) | Key HMBC Correlations ( $\delta C$ )                 |
|---------------------------|----------------------------------|---------------------------------|--|
| 8.15 (H-4)                | 6.31 (H-3)                       | 144.2                           | 160.5 (C-2), 114.9 (C-4a), 148.5 (C-5)               |
| 6.31 (H-3)                | 8.15 (H-4)                       | 113.1                           | 160.5 (C-2), 114.9 (C-4a)                            |
| 8.01 (H-10)               | 7.18 (H-9)                       | 149.3                           | 125.0 (C-8), 145.1 (C-8a)                            |
| 7.18 (H-9)                | 8.01 (H-10)                      | 102.1                           | 125.0 (C-8), 145.1 (C-8a)                            |
| 4.85 (5-CH <sub>2</sub> ) | -                                | 65.8                            | 148.5 (C-5), 112.5 (C-6), 114.9 (C-4a)               |
| 4.95 (H-1')               | 3.20 (H-2')                      | 103.5                           | 65.8 (5-CH <sub>2</sub> )*, 77.0 (C-3'), 77.8 (C-5') |
| 3.70, 3.50 (H-6')         | 3.45 (H-5')                      | 61.3                            | 77.8 (C-5'), 70.5 (C-4')                             |

\*Crucial correlation establishing the glycosidic linkage.

## Experimental Protocols

### Sample Preparation

- Weigh approximately 5-10 mg of purified **prim-O-Glucosylangelicin**.
- Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Vortex the mixture briefly to ensure complete dissolution.
- Transfer the solution into a 5 mm NMR tube.

## NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[\[5\]](#)

- <sup>1</sup>H NMR:
  - Pulse Program: Standard single-pulse (zg30).
  - Acquisition Time: 3.0 s.
  - Relaxation Delay: 2.0 s.
  - Number of Scans: 16.
  - Spectral Width: 12 ppm.
- <sup>13</sup>C NMR:
  - Pulse Program: Proton-decoupled with NOE (zgpg30).
  - Acquisition Time: 1.5 s.
  - Relaxation Delay: 2.0 s.
  - Number of Scans: 1024.
  - Spectral Width: 240 ppm.
- gCOSY (gradient-selected COSY):

- Pulse Program: cosygpqf.
- Data Points: 2048 (F2) x 256 (F1).
- Number of Scans: 8 per increment.
- Relaxation Delay: 1.5 s.
- gHSQC (gradient-selected HSQC):
  - Pulse Program: hsqcedetgpsisp2.3 (edited for CH/CH<sub>3</sub> vs. CH<sub>2</sub> phase).
  - <sup>1</sup>JCH Coupling Constant: Optimized for 145 Hz.
  - Number of Scans: 16 per increment.
  - Relaxation Delay: 1.5 s.
- gHMBC (gradient-selected HMBC):
  - Pulse Program: hmbcgpndqf.
  - Long-range Coupling Constant: Optimized for 8 Hz.
  - Number of Scans: 32 per increment.
  - Relaxation Delay: 2.0 s.

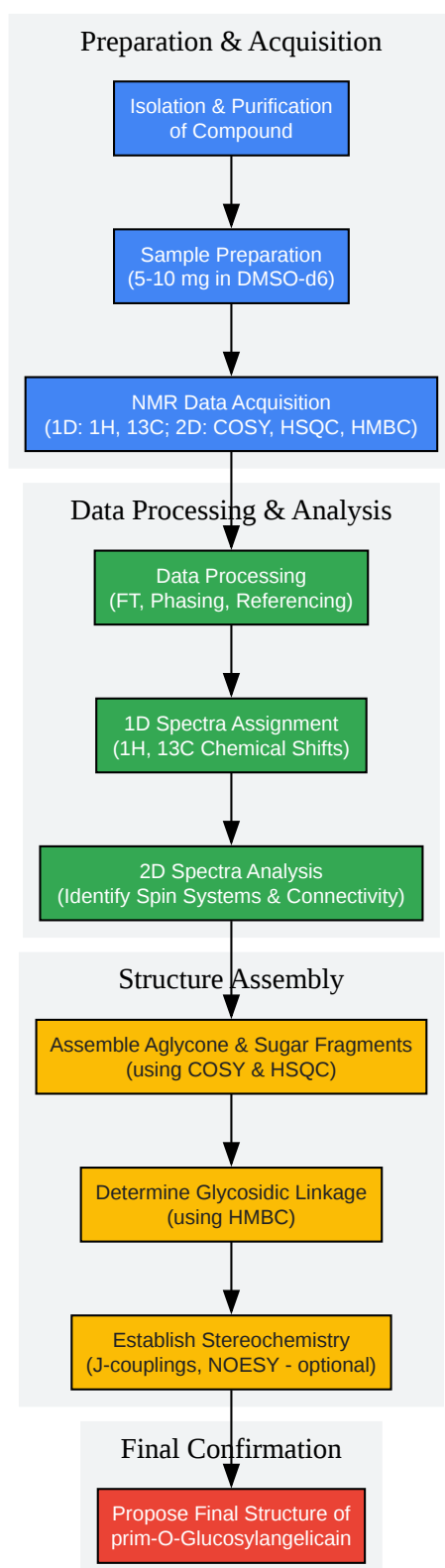
## Data Processing

Spectra should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO-d<sub>6</sub> at δH 2.50 and δC 39.52 ppm).

## Visualization of Workflows and Correlations

### Structural Elucidation Workflow

The logical flow from sample isolation to final structure confirmation is a systematic process.



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Caption: Workflow for NMR-based structural elucidation.

## Key HMBC and COSY Correlations

Visualizing the key correlations on the proposed structure provides a clear confirmation of the atomic connectivity. The HMBC correlation from the anomeric proton (H-1') to the aglycone's methylene carbon (5-CH<sub>2</sub>) is definitive for establishing the glycosylation site.

Caption: Key COSY and HMBC correlations in **prim-O-Glucosylangelicin**.

## Conclusion

The combined application of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and efficient method for the complete structural elucidation of complex natural products like **prim-O-Glucosylangelicin**. The analysis of <sup>1</sup>H and <sup>13</sup>C chemical shifts, proton-proton spin systems from COSY, and one-bond C-H correlations from HSQC allows for the assignment of the aglycone and sugar moieties. Critically, the long-range C-H correlations observed in the HMBC spectrum unambiguously establish the connectivity between these fragments, confirming the glycosylation site and finalizing the complete chemical structure. These protocols are broadly applicable to the structural determination of other glycosylated natural products.

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Phone: (601) 213-4426

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